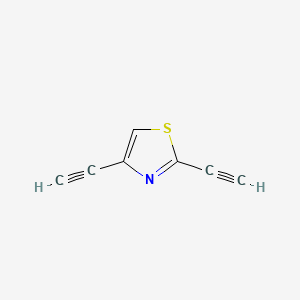

2,4-Diethynylthiazole

説明

2,4-Diethynylthiazole is a heterocyclic aromatic compound featuring a thiazole ring substituted with two ethynyl (-C≡CH) groups at the 2- and 4-positions. Thiazole itself is a five-membered ring containing one sulfur and one nitrogen atom, which imparts unique electronic properties. The ethynyl substituents enhance the compound’s rigidity and reactivity, making it a valuable precursor for synthesizing high-carbon, cross-linked materials. Its synthesis involves palladium(0)- and copper(I)-catalyzed coupling of bromo- or iodoaromatic compounds with trimethylsilylacetylene (TMSA), followed by deprotection of the trimethylsilyl (TMS) groups under mild basic conditions . This method, pioneered by Neenan and Whitesides, enables precise control over the introduction of ethynyl groups into aromatic systems, positioning 2,4-Diethynylthiazole as a key monomer for advanced material applications such as thermally stable polymers and conductive organic solids .

特性

CAS番号 |

113705-26-3 |

|---|---|

分子式 |

C7H3NS |

分子量 |

133.168 |

IUPAC名 |

2,4-diethynyl-1,3-thiazole |

InChI |

InChI=1S/C7H3NS/c1-3-6-5-9-7(4-2)8-6/h1-2,5H |

InChIキー |

QUHRDTLAUPQJHS-UHFFFAOYSA-N |

SMILES |

C#CC1=CSC(=N1)C#C |

同義語 |

Thiazole, 2,4-diethynyl- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Diethynyl Aromatic Compounds

- 1,3-Diethynylbenzene: Lacking heteroatoms, this compound exhibits higher symmetry and simpler electronic properties compared to 2,4-Diethynylthiazole.

- 2,5-Diethynylthiophene : Replacing thiazole’s nitrogen with a sulfur atom (as in thiophene) alters the electron distribution. Thiophene’s lower electronegativity compared to thiazole results in reduced ring strain and enhanced π-conjugation, favoring applications in organic electronics over cross-linked polymers .

Table 1: Structural and Electronic Comparison of Diethynyl Aromatics

| Compound | Heteroatoms | Key Features | Applications |

|---|---|---|---|

| 2,4-Diethynylthiazole | S, N | High polarity, rigid structure | High-carbon polymers, catalysis |

| 1,3-Diethynylbenzene | None | Symmetric, high thermal stability | Conductive polymers, coatings |

| 2,5-Diethynylthiophene | S | Enhanced π-conjugation | Organic semiconductors, OLEDs |

Thiazole Derivatives

- 2-Aminothiazoles: Substitution with amino (-NH₂) groups increases nucleophilicity and biological activity (e.g., antimicrobial, anticancer) but reduces thermal stability compared to ethynyl-substituted analogs .

- 4-(2,4-Difluorophenyl)thiazoles : Fluorinated aryl substituents enhance lipophilicity and metabolic stability, making these compounds more suitable for pharmaceutical applications than 2,4-Diethynylthiazole, which prioritizes material synthesis .

Table 2: Functional Group Impact on Thiazole Derivatives

| Compound | Substituents | Key Properties | Primary Applications |

|---|---|---|---|

| 2,4-Diethynylthiazole | Ethynyl (-C≡CH) | High reactivity, rigidity | Cross-linked polymers |

| 2-Aminothiazole | Amino (-NH₂) | Nucleophilic, bioactive | Drug candidates |

| 4-(2,4-Difluorophenyl)thiazole | Fluorinated aryl | Lipophilic, metabolically stable | Pharmaceuticals |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。